methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives are known to have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves the reaction of 4-phenyl-1H-pyrazole with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures and environmental considerations are also critical in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- **Methyl 4-((2-(4-chlorophenyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
- **Ethyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
- **Methyl 4-((2-(4-methyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
Uniqueness
Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 4-position of the pyrazole ring enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications .
Biological Activity
Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate, a compound characterized by its pyrazole moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, including its antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C20H19N3O3 |
Molecular Weight | 349.4 g/mol |
CAS Number | 2034326-13-9 |
This compound features a pyrazole ring, which is known for its significant pharmacological potential.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit promising antitumor effects. A study highlighted the potential of various pyrazole compounds in inhibiting cancer cell proliferation. For instance, this compound has shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of this compound with doxorubicin demonstrated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
Anti-inflammatory Effects
Pyrazole derivatives have been recognized for their anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines. This suggests a mechanism where the compound may modulate inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Studies have reported that pyrazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer activity of several pyrazole derivatives, including this compound). The results indicated that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through a caspase-dependent pathway. The study utilized various assays, including MTT and flow cytometry, to quantify cell death and confirm the apoptotic mechanism .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on anti-inflammatory effects, this compound was tested in a murine model of inflammation. The results showed a marked decrease in edema and inflammatory markers in treated groups compared to controls. This suggests that the compound may inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Properties
IUPAC Name |
methyl 4-[2-(4-phenylpyrazol-1-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-20(25)17-9-7-16(8-10-17)19(24)21-11-12-23-14-18(13-22-23)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXZLUZXBBRJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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